molecular formula C10H8Br2O3 B13697812 Methyl 4-(2,2-dibromoacetyl)benzoate

Methyl 4-(2,2-dibromoacetyl)benzoate

Cat. No.: B13697812
M. Wt: 335.98 g/mol
InChI Key: QYUJHILHKSDRML-UHFFFAOYSA-N
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Description

Key characteristics include:

  • Synthesis: Purified via silica gel column chromatography (30:1 hexanes/EtOAc), yielding 9% as a brown solid .
  • Physical Properties: Melting point of 79–80°C .
  • Spectroscopic Data:
    • 1H NMR (CDCl3): δ 8.16 (s, 4H, aromatic), 6.66 (s, 1H), 3.97 ppm (s, 3H, methyl ester) .
    • 13C NMR: Peaks at 184.5 (dibromoacetyl carbonyl), 164.8 (benzoate carbonyl), and 38.3 ppm (dibromoacetyl carbon) .
    • IR: Strong absorptions at 1,721 cm⁻¹ (ester C=O) and 1,690 cm⁻¹ (dibromoacetyl C=O) .

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

methyl 4-(2,2-dibromoacetyl)benzoate

InChI

InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3

InChI Key

QYUJHILHKSDRML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2,2-dibromoacetyl)benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid followed by a halogenation reaction. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and halogenation processes. These methods are designed to be cost-effective and efficient, utilizing readily available raw materials and catalysts to achieve high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-dibromoacetyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 4-(2,2-dibromoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-dibromoacetyl)benzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6)

  • Structure : Contains a single bromoacetyl group at the para position and a hydroxyl group at the ortho position .
  • Molecular weight: 273.083 g/mol (vs. target’s ~306 g/mol, estimated from formula C10H9BrO4 vs. C10H8Br2O3) .

Methyl 3,5-dibromo-2-diacetylaminobenzoate

  • Structure: Dibromo substituents at meta positions and an N,N-diacetylated amino group at the ortho position .
  • Synthesis : Unexpected product from bromination and acetylation reactions, yielding 93% in intermediate steps .
  • Physical Properties : Higher melting point (107–110°C) due to strong C–H⋯O intermolecular interactions .
  • Applications : Halogenated benzoates like this are studied for microbial dechlorination of pollutants, suggesting environmental applications .

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

  • Structures: Methyl benzoates conjugated to quinoline-piperazine moieties with varied para-substituents (Br, Cl, F, etc.) .
  • Synthesis : Crystallized from ethyl acetate as yellow/white solids; characterized by 1H NMR and HRMS .
  • Key Differences: Bulkier structures due to quinoline-piperazine groups, likely reducing solubility compared to the target compound. Substituted halogens may enhance biological activity (e.g., HDAC inhibition) .

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate

  • Structure : Phenacyl ester with a 4-bromophenyl group linked via an oxoethyl chain .
  • Applications : Used as a photo-removable protecting group for carboxylic acids in organic synthesis .
  • Comparison : The phenacyl group offers photolability, a property absent in the target compound’s dibromoacetyl group.

Data Table: Key Comparative Properties

Compound Name Substituents/Functional Groups Melting Point (°C) Yield (%) Key Applications References
Methyl 4-(2,2-dibromoacetyl)benzoate para-dibromoacetyl, methyl ester 79–80 9 Synthetic intermediate
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate para-bromoacetyl, ortho-hydroxyl Not reported Not reported Pharmaceutical intermediate
Methyl 3,5-dibromo-2-diacetylaminobenzoate meta-dibromo, ortho-diacetylamino 107–110 93 (intermediate) Environmental remediation
Quinoline-piperazine derivatives (C1–C7) Quinoline-piperazine, para-halogens Not reported Not reported HDAC inhibition, drug discovery
2-(4-Bromophenyl)-2-oxoethyl benzoate Phenacyl ester, 4-bromophenyl Not reported Not reported Photo-removable protecting group

Research Findings and Implications

  • Reactivity : The dibromoacetyl group in the target compound may enhance electrophilicity, making it reactive toward nucleophiles (e.g., in cross-coupling reactions) .
  • Biological Activity: Quinoline-piperazine analogs (C1–C7) demonstrate the impact of halogen substituents on HDAC inhibition, suggesting that the target’s bromine atoms could be leveraged for similar bioactivity .
  • Crystallography: Weak intermolecular interactions (e.g., C–H⋯O) in analogs like Methyl 3,5-dibromo-2-diacetylaminobenzoate highlight the role of substituents in crystal packing .

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